Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate
Overview
Description
Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. This unique structure contributes to its biological activity and makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate typically involves multiple steps. One common synthetic route starts with the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in the presence of a suitable solvent such as 1,4-dioxane under reflux conditions . This reaction produces the imidazo[2,1-b][1,3]thiazole core, which is then further functionalized to introduce the ethylphenyl and carbonyl groups.
Chemical Reactions Analysis
Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Scientific Research Applications
Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole core is known to interact with enzymes and receptors in biological systems, leading to the inhibition of key processes such as DNA replication and protein synthesis. This interaction is facilitated by the compound’s ability to bind to active sites on target proteins, disrupting their normal function and leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Properties
IUPAC Name |
ethyl 2-[[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-methylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-4-13-6-8-14(9-7-13)15-10-22-16(12-26-19(22)20-15)18(24)21(3)11-17(23)25-5-2/h6-10,12H,4-5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEJHDTXPDFBSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N(C)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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